Inosine, 2'-deoxy-6-thio- is a modified nucleoside that features a 6-thio substitution on the purine base of inosine, which is itself a nucleoside composed of hypoxanthine and ribose. This compound is notable for its potential applications in molecular biology and medicinal chemistry, particularly in the context of cancer treatment and antiviral therapies. The presence of the sulfur atom in the 6-position alters the biochemical properties of the nucleoside, influencing its interactions with enzymes and incorporation into nucleic acids.
Inosine, 2'-deoxy-6-thio- is classified under nucleosides, specifically as a deoxynucleoside due to the absence of an oxygen atom at the 2' position of the ribose sugar. It is related to other modified nucleosides such as 2'-deoxyguanosine and 2'-deoxyadenosine. The synthesis and study of this compound often involve methodologies from organic chemistry, biochemistry, and molecular biology.
The synthesis of Inosine, 2'-deoxy-6-thio- can be achieved through various chemical pathways. One common approach involves:
The synthesis can be complex due to the need for protecting groups to prevent unwanted reactions at other functional sites on the nucleoside during thionation and reduction steps .
Inosine, 2'-deoxy-6-thio- has a unique molecular structure characterized by:
The compound's three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy to understand its conformation in solution or solid-state environments .
Inosine, 2'-deoxy-6-thio- participates in several key biochemical reactions:
The mechanism of action for Inosine, 2'-deoxy-6-thio- primarily revolves around its incorporation into DNA during replication processes. Once incorporated:
The compound's ability to substitute for natural nucleotides without significant toxicity makes it a candidate for therapeutic applications .
Inosine, 2'-deoxy-6-thio- has several applications in scientific research and medicine:
Through these applications, Inosine, 2'-deoxy-6-thio- continues to be an important subject of study within molecular biology and medicinal chemistry fields.
Telomerase, a ribonucleoprotein reverse transcriptase, exhibits distinct substrate specificity for 6-thio-2'-deoxyguanosine triphosphate (6-thio-dGTP). Biochemical studies demonstrate that telomerase recognizes 6-thio-dGTP as a substrate analog of natural deoxyguanosine triphosphate (dGTP). Direct telomerase extension assays reveal that 6-thio-dGTP is incorporated into nascent telomeric DNA with catalytic efficiency comparable to dGTP. The apparent Michaelis constant (Km) for 6-thio-dGTP (1.8 ± 0.3 µM) closely approximates that of dGTP (1.5 ± 0.2 µM), while the catalytic rate constant (kcat) remains largely unchanged [5]. This efficient incorporation occurs during de novo telomeric repeat synthesis, where 6-thio-dGTP is preferentially incorporated at the second position of the TTAGGG repeat sequence (position "G" in the -GGG- motif) [1] [2].
Unlike conventional DNA polymerases, telomerase shows minimal discrimination against 6-thio-dGTP due to its unique active-site architecture. Structural analyses suggest that the thiocarbonyl group at the 6-position of the purine ring maintains critical hydrogen-bonding interactions with the telomerase RNA template (specifically, base-pairing with cytidine residues in the template region). However, this modification alters the electronic properties and steric profile of the nucleotide, priming telomeres for subsequent dysfunction [5].
Table 1: Kinetic Parameters for Nucleotide Incorporation by Telomerase
Substrate | Km (µM) | kcat (min−1) | Incorporation Efficiency (kcat/Km) |
---|---|---|---|
dGTP | 1.5 ± 0.2 | 22.4 ± 1.1 | 14.9 |
6-thio-dGTP | 1.8 ± 0.3 | 20.1 ± 1.3 | 11.2 |
8-oxo-dGTP | 8.5 ± 0.9 | 3.2 ± 0.4 | 0.38 |
Data derived from direct telomerase extension assays under physiologically relevant dNTP concentrations [5].
Incorporation of 6-thio-2'-deoxyguanosine into telomeres fundamentally alters telomeric chromatin architecture. Modified telomeric repeats containing 6-thioguanine residues disrupt G-quadruplex stability and impair shelterin protein binding. Specifically, the thiocarbonyl group reduces the ability of telomeric DNA to form stable hydrogen-bonded G-quartets, leading to structural instability. More critically, 6-thioguanine-modified telomeres exhibit significantly reduced binding affinity for Protection of Telomeres 1 (POT1), a shelterin component essential for telomere capping [1] [5].
This structural compromise manifests as exposure of chromosome ends, which are subsequently recognized as sites of DNA double-strand breaks. Consequently, telomeres accumulate DNA damage response markers, including phosphorylated histone H2AX (γ-H2AX) and Tumor Protein P53 Binding Protein 1 (53BP1). These telomere dysfunction-induced foci (TIFs) serve as quantifiable markers of telomeric crisis. Within 72 hours of 6-thio-2'-deoxyguanosine treatment, telomerase-positive cancer cells exhibit a 15- to 20-fold increase in TIF formation compared to untreated controls. This rapid induction of telomere damage distinguishes 6-thio-2'-deoxyguanosine from conventional telomerase inhibitors, which require prolonged telomere shortening to trigger dysfunction [1] [2] [3].
Although both compounds are thiopurine derivatives, 6-thio-2'-deoxyguanosine and 6-thioguanine exhibit divergent mechanisms of telomere disruption. 6-Thioguanine requires intracellular conversion to 6-thioguanosine triphosphate (6-thio-GTP) and incorporation throughout the genome during DNA replication. Its cytotoxicity primarily stems from induction of replication stress, oxidative DNA damage, and mismatch repair-triggered apoptosis [1]. Crucially, 6-thioguanine does not selectively target telomeres and exhibits toxicity irrespective of telomerase status.
In contrast, 6-thio-2'-deoxyguanosine is preferentially metabolized to 6-thio-dGTP and exploited by telomerase for site-specific telomeric incorporation. Functional assays demonstrate that 6-thio-2'-deoxyguanosine induces TIF formation exclusively in telomerase-positive cells—including human cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer) and human Telomerase Reverse Transcriptase-immortalized fibroblasts. Telomerase-negative cells (e.g., alternative lengthening of telomeres-positive cancer cells, normal human fibroblasts, human colonic epithelial cells) remain refractory to telomere uncapping despite equivalent drug exposure [1] [2].
Table 2: Differential Effects of Thiopurines on Cellular Models
Parameter | 6-Thio-2'-Deoxyguanosine | 6-Thioguanine |
---|---|---|
Telomerase-dependent TIF induction | Yes (telomerase-positive cells only) | No |
Cytotoxicity in cancer cells | Rapid (IC50 0.37–1.0 µM) | Moderate |
Effect on normal somatic cells | Minimal cytotoxicity | Significant cytotoxicity |
Requirement for telomerase | Absolute | None |
Primary mechanism of telomere damage | Telomerase-mediated incorporation into telomeres | Genome-wide incorporation |
Comparative data from cell viability assays and telomere dysfunction analysis across multiple cancer and normal cell lines [1] [2].
Incorporation of 6-thio-2'-deoxyguanosine into telomeric DNA induces conformational changes that impede shelterin complex assembly. Quantitative immunoprecipitation assays reveal a 70–80% reduction in Protection of Telomeres 1 and Adrenocortical Dysplasia Homolog binding to modified telomeric DNA within 24 hours of treatment. This specific displacement of Protection of Telomeres 1 from telomeres abolishes its dual functions: 1) repression of Ataxia Telangiectasia Mutated/Ataxia Telangiectasia Mutated and Rad3-related kinase-mediated DNA damage signaling, and 2) prevention of single-stranded telomeric DNA overhang resection [1] [3].
Consequent telomeric deprotection initiates a DNA damage response cascade characterized by Ataxia Telangiectasia Mutated kinase activation, Telomeric Repeat Binding Factor 2 degradation, and Tumor Protein P53 stabilization. Transcriptomic profiling of treated cells shows upregulation of pro-apoptotic genes (BAX, PUMA, NOXA) and downregulation of anti-apoptotic effectors (BCL-2, Survivin). This signaling cascade culminates in mitochondrial outer membrane permeabilization, cytochrome c release, and caspase-9/caspase-3 activation. Crucially, apoptosis induction correlates directly with the magnitude of TIF formation and is abolished by deoxyribonucleic acid damage response kinase inhibition or Tumor Protein P53 knockdown, confirming the causal relationship between shelterin disruption and cell death execution [1] [3].
In vivo validation studies using A549 lung cancer xenografts demonstrate that 6-thio-2'-deoxyguanosine treatment induces telomere dysfunction specifically within tumor tissue, evidenced by colocalization of Telomeric Repeat Binding Factor 2 immunofluorescence and γ-H2AX foci. This tumor-selective telomere uncapping corresponds with significant reductions in tumor growth rates, superior to those achieved with equimolar 6-thioguanine administration [1] [2]. The precision of this telomerase-dependent mechanism underlies the compound’s therapeutic window, sparing normal telomerase-negative somatic cells from acute toxicity.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2